![molecular formula C9H8N2O B167519 2-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 1693-94-3](/img/structure/B167519.png)

2-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one

概要

説明

2-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a chemical compound with the linear formula C9H8N2O . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .

Synthesis Analysis

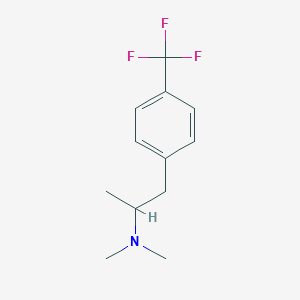

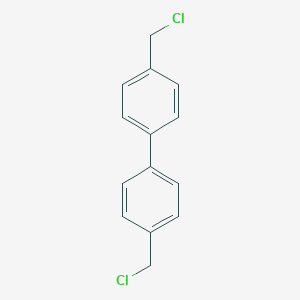

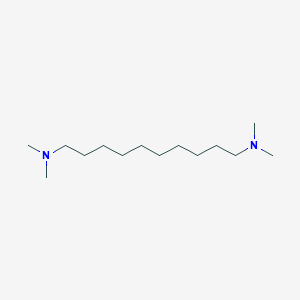

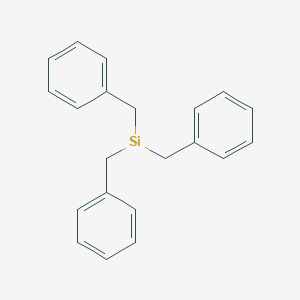

An expeditious metal-free C-3 chalcogenation of 4H-pyrido[1,2-a]pyrimidin-4-one has been devised to synthesize diversely orchestrated 3-ArS/ArSe derivatives in high yields (up to 95%) . This operationally simple reaction proceeds under mild reaction conditions, can be executed in gram scale, and also highlights broad functional group tolerance . Another method provides an easy access to functionalized new 2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one derivatives through palladium-catalyzed C–H activation using oxygen as the terminal oxidant .Molecular Structure Analysis

The molecular structure of 2-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

The chemical reactions involving 2-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one include metal-free C-3 chalcogenation (sulfenylation and selenylation) to synthesize diversely orchestrated 3-ArS/ArSe derivatives . Another reaction involves a direct C-3 alkenylation through palladium-catalyzed C–H activation using oxygen as the terminal oxidant .科学的研究の応用

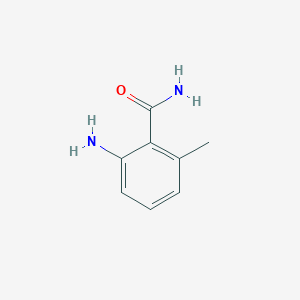

Gastroprotective Activity : A study by Hermecz et al. (1992) explored the cytoprotective effect of different derivatives of 4H-pyrido[1,2-a]pyrimidin-4-one. It was found that certain derivatives, particularly those with unsaturated 4-oxo-4h-pyrido[1,2-a]pyrimidine-3-carboxamide structures, showed significant gastroprotective effects against mucosal lesions induced by acidified ethanol in rats. This suggests potential applications in protecting against gastric damage caused by non-steroidal anti-inflammatory agents (Hermecz et al., 1992).

Analgesic Properties Enhancement : Ukrainets et al. (2015) researched chemical modifications to enhance the analgesic properties of pyrido[1,2-a]pyrimidine compounds. The study concluded that modifying the pyridine moiety by displacing the methyl group enhanced the biological activity of the compounds, especially in para-substituted derivatives (Ukrainets et al., 2015).

Palladium-Catalyzed Direct Alkenylation : Lv et al. (2015) developed a method for the direct C-3 alkenylation of 2-methyl-4H-pyrido[1,2-a]pyrimidin-4-ones using palladium-catalyzed C–H activation. This technique allows for the functionalization of these compounds, expanding their potential applications (Lv et al., 2015).

Aldose Reductase Inhibitors with Antioxidant Activity : La Motta et al. (2007) found that 2-Phenyl-pyrido[1,2-a]pyrimidin-4-one derivatives exhibit activity as aldose reductase inhibitors, a potential application in the treatment of diabetic complications. These compounds also showed significant antioxidant properties (La Motta et al., 2007).

Synthesis of Halogenated Derivatives : Molnár et al. (2009) synthesized halogenated derivatives of 4H-pyrido[1,2-a]pyrimidin-4-one. These compounds have potential utility in the development of novel pharmaceuticals or in chemical research (Molnár et al., 2009).

Surface Characterization and Molecular Docking Studies : Lahmidi et al. (2021) conducted a comprehensive study on a new heterocyclic system related to 4H-pyrido[1,2-a]pyrimidin-4-one, including synthesis, characterization, and DFT calculations. The compound exhibited potential as an α-glucosidase inhibitor, a target for diabetes treatment (Lahmidi et al., 2021).

将来の方向性

The future directions for the research and application of 2-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one could involve further exploration of its synthesis methods, such as the metal-free C-3 chalcogenation , and the development of new functionalized derivatives through palladium-catalyzed C–H activation .

特性

IUPAC Name |

2-methylpyrido[1,2-a]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c1-7-6-9(12)11-5-3-2-4-8(11)10-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUXFTJCUPHVPKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N2C=CC=CC2=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60937621 | |

| Record name | 2-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60937621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one | |

CAS RN |

1693-94-3 | |

| Record name | 4H-Pyrido[1, 2-methyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127219 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60937621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Phenol, 2,3,4-trichloro-6-[(2,3,5-trichloro-6-hydroxyphenyl)methyl]-](/img/structure/B167458.png)